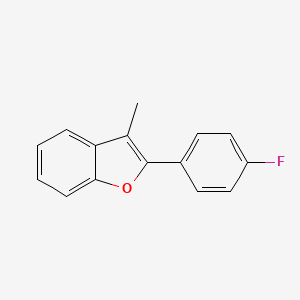
2-(4-Fluorophenyl)-3-methylbenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-3-methylbenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorophenyl group and a methyl group in its structure makes this compound a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(4-Fluorophenyl)-3-methylbenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-3-methylbenzofuran: shares structural similarities with other benzofuran derivatives, such as 2-(4-Fluorophenyl)-6-methylbenzofuran and 2-(4-Fluorophenyl)-5-methylbenzofuran.
Uniqueness
The presence of the fluorophenyl group at the 4-position and the methyl group at the 3-position gives this compound unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other benzofuran derivatives.
生物活性
2-(4-Fluorophenyl)-3-methylbenzofuran is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a fluorophenyl substituent, which is known to enhance its biological activity. The fluorine atom can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of benzofuran derivatives, including this compound, against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The compound exhibited significant antiproliferative activity with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells, indicating potent growth inhibition .
-
Mechanisms of Action :
- Cell Cycle Arrest and Apoptosis : The compound was shown to induce apoptosis in cancer cells. Specifically, it affected cell cycle progression and increased apoptotic markers in treated cells. For instance, in A549 cells, a derivative with a similar structure induced apoptosis in approximately 42% of the population compared to only 1.37% in control groups .
- VEGFR-2 Inhibition : The compound also demonstrated inhibitory activity against VEGFR-2, a key receptor involved in tumor angiogenesis, further supporting its potential as an anticancer agent .
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare its activity with other related compounds:
| Compound | IC50 (µM) A549 | IC50 (µM) NCI-H23 | Mechanism of Action |
|---|---|---|---|
| This compound | 1.48 - 47.02 | Not specified | VEGFR-2 inhibition, apoptosis induction |
| Staurosporine | 1.52 | Not specified | Broad-spectrum kinase inhibitor |
| Other benzofurans | Varied | Varied | Various mechanisms |
特性
分子式 |
C15H11FO |
|---|---|
分子量 |
226.24 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C15H11FO/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9H,1H3 |
InChIキー |
PYJXGEFCIIBKMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















